1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

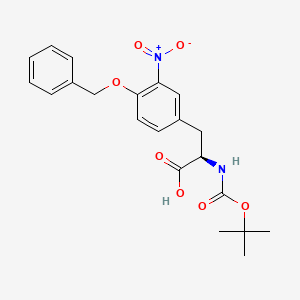

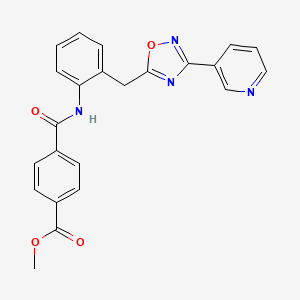

1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound with the molecular weight of 227.22 . It is a powder that is stored at a temperature of 4°C . The IUPAC name for this compound is 1-phenyl-1H-1,2,4-triazole-3-sulfonyl fluoride .

Synthesis Analysis

The synthesis of triazoles, including 1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride, involves accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures . This process paves the way for the construction of diverse novel bioactive molecules .Molecular Structure Analysis

The molecular structure of 1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride includes a five-membered triazole ring, which is a three nitrogen-containing heterocyclic aromatic ring system . The structure also includes a phenyl group and a sulfonyl fluoride group .Chemical Reactions Analysis

Triazoles, including 1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride, can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for diverse chemical reactions and the construction of novel bioactive molecules .Physical And Chemical Properties Analysis

1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride is a powder that is stored at a temperature of 4°C . It has a molecular weight of 227.22 .Scientific Research Applications

Regioselective Synthesis and Heterocycle Functionalization 1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride serves as a building block in regioselective synthesis processes. For example, the metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride has been described, highlighting the versatility of sulfonyl fluorides in synthesizing various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles. This method is particularly significant for accessing derivatives that are challenging to synthesize using existing techniques (Thomas & Fokin, 2018).

Fluorination Agent Development Research into 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a derivative related to the sulfonyl fluoride group, reveals its superior utility as a deoxofluorinating agent. It demonstrates high thermal stability and resistance to aqueous hydrolysis, showcasing diverse fluorination capabilities, including high-yield conversions and stereoselective reactions. This development underscores the importance of sulfonyl fluoride derivatives in facilitating efficient fluorination strategies in drug discovery and other fields (Umemoto et al., 2010).

Fluorescence Sensing of Anions Sulfonyl fluoride derivatives are also pivotal in the development of fluorescence sensors for anion detection. A novel 1,2,3-triazole-based fluorescence chemosensor, leveraging the sulfonyl fluoride moiety for enhanced interaction with fluoride ions, exemplifies the application of these compounds in environmental monitoring and analytical chemistry. This sensor's ability to detect fluoride ions selectively through a "turn-on" fluorescence mechanism represents a significant advancement in the field of chemical sensing (Ghosh et al., 2015).

Proton Exchange Membrane Development In the realm of materials science, sulfonyl fluoride derivatives contribute to the synthesis of new materials with potential applications in energy technology. Fluorinated sulfonated polytriazoles, synthesized via click chemistry, demonstrate high proton conductivities, making them candidates for proton exchange membranes in fuel cells. These materials combine thermal and chemical stabilities with low water uptake and high mechanical properties, addressing key challenges in fuel cell membrane development (Singh et al., 2014).

Safety and Hazards

properties

IUPAC Name |

1-phenyl-1,2,4-triazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJWQOPRUKCBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride](/img/structure/B2941030.png)

![1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B2941031.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941033.png)

![N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide](/img/structure/B2941035.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)

![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)

![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)